molecular formula C23H27N5O6S B11551135 N-[2-(Benzylsulfanyl)-1-{N'-[(2E)-hexan-2-ylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

N-[2-(Benzylsulfanyl)-1-{N'-[(2E)-hexan-2-ylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

Cat. No.: B11551135
M. Wt: 501.6 g/mol
InChI Key: NHPKSQDNAHBKJB-PCLIKHOPSA-N
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Description

N-[2-(Benzylsulfanyl)-1-{N’-[(2E)-hexan-2-ylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylsulfanyl group, a hydrazinecarbonyl moiety, and a dinitrobenzamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(2E)-hexan-2-ylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide typically involves multiple steps. One common method includes the reaction of benzyl mercaptan with an appropriate halogenated precursor to form the benzylsulfanyl intermediate. This intermediate is then reacted with a hydrazine derivative to introduce the hydrazinecarbonyl group. Finally, the dinitrobenzamide moiety is incorporated through a nitration reaction using concentrated nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzylsulfanyl)-1-{N’-[(2E)-hexan-2-ylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Benzylsulfanyl)-1-{N’-[(2E)-hexan-2-ylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(2E)-hexan-2-ylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydrazinecarbonyl moiety may form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. Additionally, the dinitrobenzamide structure can undergo redox reactions, generating reactive oxygen species that can induce cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Benzylsulfanyl)-1-{N’-[(2E)-hexan-2-ylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C23H27N5O6S

Molecular Weight

501.6 g/mol

IUPAC Name

N-[3-benzylsulfanyl-1-[(2E)-2-hexan-2-ylidenehydrazinyl]-1-oxopropan-2-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C23H27N5O6S/c1-3-4-8-16(2)25-26-23(30)21(15-35-14-17-9-6-5-7-10-17)24-22(29)18-11-19(27(31)32)13-20(12-18)28(33)34/h5-7,9-13,21H,3-4,8,14-15H2,1-2H3,(H,24,29)(H,26,30)/b25-16+

InChI Key

NHPKSQDNAHBKJB-PCLIKHOPSA-N

Isomeric SMILES

CCCC/C(=N/NC(=O)C(CSCC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/C

Canonical SMILES

CCCCC(=NNC(=O)C(CSCC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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